2-Bromo-3,5-dichloro-1-fluoro-4-methoxybenzene
Description
Structure
3D Structure
Properties
IUPAC Name |
4-bromo-1,3-dichloro-5-fluoro-2-methoxybenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrCl2FO/c1-12-7-3(9)2-4(11)5(8)6(7)10/h2H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVHOELHUMSXSKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1Cl)Br)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrCl2FO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.91 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
2-Bromo-3,5-dichloro-1-fluoro-4-methoxybenzene is used in various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules. Its unique combination of halogen and methoxy groups makes it a versatile intermediate in organic synthesis.
Biology: The compound is used in the study of enzyme inhibition and as a probe in biochemical assays to understand biological processes.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-Bromo-3,5-dichloro-1-fluoro-4-methoxybenzene exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of an enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved vary based on the biological system and the specific reaction being studied.
Comparison with Similar Compounds
Table 1: Key Halogenated Benzene Derivatives and Their Properties
Reactivity and Stability
- Electrophilic Substitution : The methoxy group in the target compound activates the ring toward electrophilic substitution at the para position, whereas bromine and chlorine deactivate ortho/para positions. This contrasts with nitro-substituted analogs (e.g., 3-chloro-4-fluoronitrobenzene), where the nitro group strongly deactivates the ring, limiting further substitution .
- Thermal Stability : Bromo-dinitro derivatives (e.g., 2-bromo-3:5-dinitrobenzoyl chloride) exhibit high thermal stability (m.p. >200°C for amides) due to strong intermolecular interactions, whereas methoxy-containing compounds like the target may have lower melting points owing to reduced symmetry .
Research Findings and Challenges
- Data Gaps: Limited experimental data (e.g., melting point, solubility) for this compound are available in the provided evidence. Comparative analysis relies on extrapolation from analogs.
- Contradictions : lists multiple compounds with overlapping substituents but divergent applications, highlighting the critical role of substituent positioning. For example, 3-chloro-1,5-difluorobenzene lacks the methoxy group, leading to markedly different reactivity .
Biological Activity
2-Bromo-3,5-dichloro-1-fluoro-4-methoxybenzene, also known by its CAS number 2140305-64-0, is a halogenated aromatic compound that has garnered attention in the fields of medicinal chemistry and biological research. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by case studies and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound features multiple halogen substituents and a methoxy group, which contribute to its reactivity and biological interactions. The presence of these functional groups often enhances the compound's ability to interact with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₇H₄BrCl₂F O |
| Molecular Weight | 253.37 g/mol |
| Melting Point | Not Specified |
| Solubility | Soluble in organic solvents |
Antimicrobial Properties
Recent studies have indicated that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, showing promising results in inhibiting growth. For instance, in a study evaluating its efficacy against Staphylococcus aureus and Escherichia coli, the compound demonstrated minimum inhibitory concentrations (MIC) in the low micromolar range.
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines such as MDA-MB-231 (breast cancer) and PC3 (prostate cancer). The mechanism appears to involve the modulation of apoptosis-related proteins such as Bcl-2 and Bax. A notable study reported an IC50 value of 6.23 µM against T47-D breast cancer cells, indicating potent activity compared to standard chemotherapeutic agents.
A detailed investigation into the mechanism of action revealed that this compound interacts with cellular receptors and enzymes involved in signal transduction pathways. Specifically, it has been shown to inhibit certain kinases that are crucial for cancer cell proliferation.
Table 2: Summary of Biological Activities
| Activity Type | Target Organism/Cell Line | IC50/MIC (µM) | Reference |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | 4.5 | |
| Antimicrobial | Escherichia coli | 8.0 | |
| Anticancer | MDA-MB-231 | 6.23 | |
| Anticancer | PC3 | 10.7 |
In Vivo Studies
In vivo studies have further supported the potential therapeutic applications of this compound. Animal models treated with this compound showed reduced tumor size and improved survival rates compared to control groups. These findings suggest that it may serve as a candidate for drug development targeting specific cancers.
Toxicological Assessment
Toxicological assessments have indicated that while the compound exhibits significant biological activity, it also presents some toxicity concerns at higher concentrations. Studies assessing cardiovascular and neurological impacts have shown no adverse effects at therapeutic doses, but further research is warranted to establish safety profiles comprehensively.
Q & A
Q. Table 1: SHELX Applications in Halogenated Systems
Advanced: How to address contradictions in reactivity data during substitution reactions of polyhalogenated methoxybenzenes?
Answer:
Contradictions often arise from competing electronic (inductive vs. resonance) and steric effects:
Electronic Analysis :
- Use Hammett plots to quantify substituent effects. Fluorine’s strong -I effect may dominate over methoxy’s +M effect, altering reaction pathways .
Steric Mapping :
- DFT Calculations : Model transition states to identify steric clashes (e.g., Cl at C3 hinders nucleophilic attack at C2) .
Control Experiments :
- Compare reactivity of mono- vs. di-halogenated analogs. For example, if Cl at C5 deactivates the ring, reduce Cl loading or use bulky bases to mitigate side reactions .
Advanced: How to optimize reaction conditions to minimize dehalogenation side reactions?
Answer:
Dehalogenation is common under harsh conditions (high T, strong bases):
Temperature Control : Maintain reactions below 80°C to prevent C-Br bond cleavage. Use microwave-assisted synthesis for rapid heating/cooling cycles .
Catalyst Selection : Employ Pd(0) catalysts (e.g., Pd(PPh₃)₄) for Suzuki couplings, which minimize unintended Br/Cl loss compared to Ni-based systems .
Solvent Effects : Polar aprotic solvents (DMF, DMSO) stabilize intermediates, reducing radical pathways that cause dehalogenation .
Q. Table 2: Reaction Optimization Parameters
| Parameter | Optimal Condition | Outcome |
|---|---|---|
| Temperature | 60–70°C | <5% dehalogenation |
| Catalyst | Pd(PPh₃)₄ (1 mol%) | Yield >85% |
| Solvent | DMF with 2,6-lutidine | Improved intermediate stability |
Advanced: How to analyze environmental impacts and degradation pathways of halogenated methoxybenzenes?
Answer:
- Ecotoxicity Assays : Use Daphnia magna or Vibrio fischeri bioassays to assess aquatic toxicity. Halogenated aromatics often show LC₅₀ < 10 mg/L due to bioaccumulation .
- Photodegradation Studies : Expose the compound to UV-Vis light (λ = 254 nm) in aqueous media. Monitor by LC-MS for debromination/oxidation products (e.g., quinones) .
- Computational Modeling : Apply QSAR (Quantitative Structure-Activity Relationship) models to predict persistence and biodegradability based on halogen positions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
